Phylloseptin-O1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLSLIPHAINAVSTLVHHS |
Origin of Product |
United States |
Origin, Isolation, and Biosynthetic Analysis of Phylloseptin O1
Discovery and Source Organism: Phyllomedusa oreades
Phylloseptin-O1 was discovered and isolated from the skin secretions of the Orange-legged Leaf Frog, Phyllomedusa oreades, a species endemic to the Brazilian savanna. nih.govnih.govresearchgate.net This amphibian is also referred to by its synonym, Pithecopus oreades. uniprot.org The skin of frogs in the Phyllomedusinae subfamily is a well-established rich source of a diverse array of bioactive molecules, including various antimicrobial peptides like phylloseptins, which form a crucial part of the frog's innate immune defense system. researchgate.netqub.ac.uknih.gov this compound is also known as Phylloseptin-4 (PS-4). uniprot.org
Methodologies for Peptide Isolation and Purification from Biological Samples
The process of isolating this compound from the complex mixture of molecules present in the frog's skin secretion involves a multi-step approach combining powerful separation and analytical techniques.
The primary method for the purification of phylloseptins from crude skin secretions is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net In a typical procedure, the lyophilized (freeze-dried) skin secretion is first dissolved in a suitable solvent, often a weak acid solution like trifluoroacetic acid (TFA) in water. researchgate.net This solution is then injected into an HPLC system equipped with a C18 column. researchgate.net
The separation of the peptides is achieved by applying a gradient of an organic solvent, such as acetonitrile, containing a small amount of TFA. researchgate.net Peptides are eluted from the column based on their hydrophobicity; different molecules separate into distinct fractions, which are collected over time. The elution of these fractions is monitored by measuring the absorbance of ultraviolet light, typically at a wavelength of 214 nm, which is characteristic of the peptide bond. researchgate.net Each peak in the resulting chromatogram corresponds to one or more separated components.
| Technique | Stationary Phase | Mobile Phase Principle | Purpose |
| RP-HPLC | C18 silica-based | Increasing gradient of organic solvent (e.g., acetonitrile) in water | Separation of peptides based on hydrophobicity |
Once the peptide fractions are separated by RP-HPLC, mass spectrometry is employed for initial identification and characterization. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key technique used to determine the molecular mass of the peptides within each fraction with high accuracy. qub.ac.uk The fraction containing the peptide with a mass corresponding to that of this compound is selected for further analysis. The molecular mass of this compound has been determined by MALDI-TOF MS to be 2112.18 Da. uniprot.org
To determine the precise amino acid sequence, the identified peptide is subjected to tandem mass spectrometry (MS/MS). nih.gov In this technique, the peptide is fragmented in a controlled manner, and the masses of the resulting fragments are measured. By analyzing the mass differences between the fragments, the amino acid sequence can be deduced. This process confirms the primary structure of this compound as FLSLIPHAINAVSTLVHHSG and also verifies any post-translational modifications. uniprot.org
| Technique | Information Obtained | This compound Data |
| MALDI-TOF MS | Molecular Mass | 2112.18 Da |
| MS/MS | Amino Acid Sequence | FLSLIPHAINAVSTLVHHSG |
Molecular Cloning and Characterization of this compound Precursors
To understand the biosynthesis of this compound, researchers investigate its genetic blueprint by cloning the complementary DNA (cDNA) that encodes its precursor protein. The gene responsible for encoding the this compound precursor is known as psn4. uniprot.org
The standard method for this is a "shotgun" cloning approach. qub.ac.ukqub.ac.uk This process begins with the extraction of messenger RNA (mRNA) from the frog's skin secretion. This mRNA is then used as a template to synthesize a cDNA library. Using specific primers—short DNA sequences that target highly conserved regions of phylloseptin precursor genes—the specific cDNA encoding the this compound precursor is amplified via the polymerase chain reaction (PCR). qub.ac.uk
Analysis of the cloned cDNA reveals the structure of the precursor protein, known as a prepropeptide. For the phylloseptin family, these precursors share a highly conserved architecture: nih.govnih.gov
Signal Peptide: A sequence of approximately 22 amino acids at the N-terminus, which directs the nascent protein into the secretory pathway. This region is highly conserved across different phylloseptin precursors. nih.govqub.ac.uk
Acidic Spacer Domain: A region rich in acidic amino acid residues that follows the signal peptide. nih.govnih.gov
Cleavage Site: A specific amino acid pair, typically Lysine-Arginine (KR), that serves as a recognition site for processing enzymes. nih.govnih.gov
Mature Peptide Sequence: The sequence that corresponds to the final, active this compound peptide.
Amidation Signal: A single Glycine (B1666218) (G) residue immediately following the mature peptide sequence, which is essential for a post-translational modification. nih.govnih.gov
Investigation of Biosynthetic Pathways and Processing Mechanisms
The biosynthesis of this compound is a multi-step process involving the translation of the psn4 gene and subsequent post-translational modifications (PTMs) of the resulting prepropeptide. uniprot.orgnih.gov
The journey begins with the synthesis of the prepropeptide on ribosomes. The N-terminal signal peptide guides it into the endoplasmic reticulum, after which the signal peptide is cleaved off, yielding the propeptide. This propeptide is then transported through the secretory pathway.
Within the secretory pathway, enzymes known as propeptide convertases recognize and cleave the propeptide at the specific Lysine-Arginine (-KR-) processing site. nih.gov This cleavage event releases the mature this compound peptide from the acidic spacer region.
The final and crucial step is C-terminal amidation. The Glycine residue at the C-terminus of the newly cleaved peptide acts as a donor for an amide group. uniprot.orgnih.gov An enzyme catalyzes the removal of the glycine, leaving the preceding amino acid (in this case, another Glycine) with a C-terminal amide (-NH2). This amidation is a common feature of phylloseptins and is often critical for their biological activity. nih.govnih.gov The fully processed, mature this compound is then stored in granular glands in the skin, ready to be secreted.
Structural Elucidation and Biophysical Characterization of Phylloseptin O1
Primary Amino Acid Sequence Determination
Phylloseptin-O1, isolated from the orange-legged leaf frog (Pithecopus oreades, formerly Phyllomedusa oreades), is a 20-amino-acid-long peptide. embrapa.bruniprot.org Its primary structure was determined using techniques such as tandem mass spectrometry (MS/MS) and automated Edman degradation. embrapa.br The amino acid sequence of this compound is presented in the table below. A characteristic feature of phylloseptins, including this compound, is the amidation of the C-terminus, which is often crucial for their biological activity. nih.govembrapa.br This post-translational modification results from a C-terminal glycine (B1666218) residue in the precursor peptide acting as an amide donor. nih.govplos.org
| Peptide Name | Sequence | Length (Amino Acids) | Molecular Mass (Da) | Organism |
|---|---|---|---|---|
| This compound | Phe-Leu-Ser-Leu-Ile-Pro-His-Ala-Ile-Asn-Ala-Val-Ser-Ala-Ile-Ala-Lys-His-Gly-NH2 | 20 | 2113 | Pithecopus oreades |
Secondary and Tertiary Structure Prediction and Experimental Validation
The biological function of peptides like this compound is intrinsically linked to their three-dimensional structure. Phylloseptins are known to adopt an amphipathic α-helical conformation, particularly in membrane-mimicking environments, which is a key feature for their interaction with microbial membranes. nih.govplos.org
Spectroscopic Analysis (e.g., Circular Dichroism) for Conformation in Diverse Environments
Circular dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure of peptides in various environments. For phylloseptins, CD studies have consistently shown that they exist in a random coil conformation in aqueous solutions. plos.orgfrontiersin.orgmdpi.com However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a conformational transition to a predominantly α-helical structure. plos.orgfrontiersin.orgmdpi.com
For instance, a study on a related peptide, Phylloseptin-PBu, demonstrated that in a 50% TFE-water solution, the peptide exhibited a typical α-helical conformation with a predicted helicity of 96%. nih.gov This was characterized by a positive band around 192 nm and two negative bands at approximately 206 nm and 222 nm. nih.gov In contrast, in an aqueous solution, it showed a mixed conformation of random coil and β-sheet. nih.gov Similarly, Phylloseptin-PV1 showed a calculated helical content of 40.3% in a 50% TFE solution, while it adopted a random coil in an aqueous buffer. frontiersin.orgnih.gov This environment-dependent conformational change is a hallmark of many membrane-active peptides.
| Peptide | Environment | Predominant Conformation | α-Helical Content (%) |
|---|---|---|---|
| Phylloseptin-PBu | Aqueous Solution | Random Coil / β-sheet | Low |
| Phylloseptin-PBu | 50% TFE-Water | α-Helix | 96% |
| Phylloseptin-PV1 | Aqueous Buffer | Random Coil | Not specified |
| Phylloseptin-PV1 | 50% TFE Solution | α-Helix | 40.3% |
Computational Modeling and Molecular Dynamics Simulations of Structural States
Computational methods, including molecular modeling and molecular dynamics (MD) simulations, provide valuable insights into the structural dynamics and stability of peptides like this compound. These in silico approaches complement experimental data by offering a detailed, atomistic view of the peptide's behavior.
MD simulations have been used to study the conformational stability of phylloseptin peptides. For example, a 20 ns MD simulation was employed to identify a structurally stable scaffold among different phylloseptin peptides based on their secondary structure profiles and conformational free energies. figshare.com Such studies can predict how changes in the environment, like pH, affect the peptide's structure. figshare.com Furthermore, in silico alanine (B10760859) scanning mutagenesis can be performed to identify amino acid residues that are critical for structural integrity and function. figshare.com Docking studies have also been utilized to visualize the interaction of α-helical phylloseptin peptides with model membranes, showing their insertion into the hydrophobic core of the bilayer. plos.org
Membrane Interaction Mechanisms of this compound
The primary mode of action for phylloseptins is the disruption of microbial cell membranes. This process involves a series of interactions, from initial binding to the membrane surface to the eventual permeabilization and disruption of the lipid bilayer.
Investigations into Peptide-Lipid Bilayer Interactions
The initial interaction between phylloseptins and target membranes is largely electrostatic. The cationic nature of these peptides facilitates their attraction to the negatively charged components of microbial membranes, such as phospholipids (B1166683). frontiersin.orgnih.gov Following this initial binding, the peptide inserts into the lipid bilayer, a process driven by hydrophobic interactions. frontiersin.orgnih.gov
The amphipathic nature of the α-helix is crucial for this step. The hydrophobic face of the helix interacts with the acyl chains of the membrane lipids, while the hydrophilic face, containing charged residues, remains at the lipid-water interface. frontiersin.orgnih.gov Studies using techniques like differential scanning calorimetry have shown that active phylloseptins disrupt the acyl chain packing of anionic lipid bilayers, potentially leading to the formation of peptide-rich and lipid-rich phases. nih.govresearchgate.net
Analysis of Membrane Permeabilization and Disruption Kinetics
Following insertion, phylloseptins can cause membrane permeabilization, leading to the leakage of intracellular contents and ultimately cell death. The kinetics of this process can be studied using various assays. Time-kill kinetic assays measure the rate at which bacteria are killed upon exposure to the peptide. For instance, some phylloseptin analogues have been shown to kill bacteria like MRSA in under 30 minutes at their minimum inhibitory concentration (MIC). mdpi.com
Membrane permeability assays, such as those using the fluorescent dye SYTOX Green, directly visualize the disruption of the cell membrane. SYTOX Green can only enter cells with compromised membranes, where it fluoresces upon binding to nucleic acids. nih.gov Such assays have demonstrated that phylloseptins can effectively permeabilize the membranes of bacteria. nih.gov The kinetics of membrane leakage can also be monitored by measuring the release of cytoplasmic components, such as β-galactosidase, from bacterial cells. nih.gov These studies indicate that membrane permeabilization by phylloseptins can be a rapid process, occurring without a significant lag time. nih.gov
In Vitro Biological Activities of Phylloseptin O1 and Designed Analogs
Broad-Spectrum Antimicrobial Activity
Phylloseptins, as a class of antimicrobial peptides, have demonstrated effectiveness against a wide range of microorganisms. frontiersin.orgird.fr Their mechanism of action often involves the disruption of the microbial cell membrane. researchgate.net
Investigations against Gram-Positive Bacterial Strains, including Multidrug-Resistant Phenotypes
Research has shown that phylloseptins exhibit potent activity against Gram-positive bacteria. frontiersin.orgird.fr Analogs of Phylloseptin-O1, such as Phylloseptin-PV1 (PPV1) and Phylloseptin-S1 (PLS-S1), have been extensively studied.
PPV1 has demonstrated significant bacteriostatic and bactericidal activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org Similarly, PLS-S1, PLS-S2, and PLS-S4 are highly active against Gram-positive bacteria, including multidrug-resistant strains of S. aureus, with Minimum Inhibitory Concentrations (MICs) in the range of 1.56–6.25 μM. researchgate.netplos.org However, their activity against Enterococcus faecalis was found to be more moderate. plos.org Another analog, Phylloseptin-TO2 (PSTO2), also showed efficacy against S. aureus and MRSA. mdpi.com
Table 1: In Vitro Activity of Phylloseptin Analogs against Gram-Positive Bacteria
| Peptide | Bacterium | MIC (μM) |
|---|---|---|
| Phylloseptin-PV1 | Staphylococcus aureus | Not specified |
| Phylloseptin-PV1 | MRSA | Not specified |
| Phylloseptin-S1 | Staphylococcus aureus | 1.56–6.25 |
| Phylloseptin-S2 | Staphylococcus aureus | 1.56–6.25 |
| Phylloseptin-S4 | Staphylococcus aureus | 1.56–6.25 |
| Phylloseptin-S1 | Enterococcus faecalis | 25 |
| Phylloseptin-S2 | Enterococcus faecalis | 25 |
| Phylloseptin-TO2 | Staphylococcus aureus | 8 |
| Phylloseptin-TO2 | MRSA | 4 |
Investigations against Gram-Negative Bacterial Strains
The activity of phylloseptins against Gram-negative bacteria is generally less potent compared to their effect on Gram-positive strains. frontiersin.org The outer membrane of Gram-negative bacteria presents a formidable barrier for many antimicrobial peptides.
Table 2: In Vitro Activity of Phylloseptin Analogs against Gram-Negative Bacteria
| Peptide | Bacterium | MIC (μM) |
|---|---|---|
| Phylloseptin-S1 | Escherichia coli | 25-30 |
| Phylloseptin-S2 | Escherichia coli | 25-30 |
| Phylloseptin-S4 | Escherichia coli | 25-30 |
| Phylloseptin-H1 | Escherichia coli | 8 |
| Phylloseptin-TO2 | Escherichia coli | 32 |
Antifungal Activity against Yeast Species
Several phylloseptin analogs have been evaluated for their efficacy against pathogenic yeasts. Phylloseptin-PV1 (PPV1) has been shown to have potent activity against Candida albicans. frontiersin.org In contrast, Phylloseptin-S1 (PLS-S1), -S2, and -S4 demonstrated low to moderate activity against yeast species, with MICs typically ranging from 50–100 µM. plos.org However, a potent activity was observed for these peptides against Saccharomyces cerevisiae. plos.org Another analog, PSN-PC, showed strong activity against C. albicans with a MIC of 2 µM. nih.gov
Table 3: In Vitro Antifungal Activity of Phylloseptin Analogs
| Peptide | Yeast Species | MIC (μM) |
|---|---|---|
| Phylloseptin-PV1 | Candida albicans | Not specified |
| Phylloseptin-S1 | Saccharomyces cerevisiae | 12.5 |
| Phylloseptin-S2 | Saccharomyces cerevisiae | 6.25 |
| Phylloseptin-S4 | Saccharomyces cerevisiae | 6.25 |
| PSN-PC | Candida albicans | 2 |
Anti-Biofilm Formation and Eradication Studies
The ability of bacteria to form biofilms presents a significant challenge in treating infections. Several phylloseptin analogs have been investigated for their anti-biofilm capabilities.
Phylloseptin-PV1 (PPV1) was found to inhibit and eradicate biofilms of Staphylococcus aureus and MRSA. frontiersin.org However, it was not effective against biofilms formed by Pseudomonas aeruginosa and Klebsiella pneumoniae. frontiersin.org Phylloseptin-1 (PSN-1) also demonstrated potent anti-biofilm activity against S. aureus, with a minimal biofilm eradication concentration (MBEC) of 5 µM. nih.gov Phylloseptin-TO2 (PSTO2) showed an inhibitory effect on S. aureus and MRSA biofilm growth with Minimal Biofilm Inhibitory Concentrations (MBICs) of 8 µM and 4 µM, respectively. mdpi.com It could also eradicate established biofilms of these bacteria. mdpi.com The analog PSN-PC was also capable of eliminating S. aureus biofilms with an MBEC of 8 µM. nih.gov
Table 4: Anti-Biofilm Activity of Phylloseptin Analogs
| Peptide | Organism | MBIC (μM) | MBEC (μM) |
|---|---|---|---|
| Phylloseptin-PV1 | Staphylococcus aureus | Not specified | Not specified |
| Phylloseptin-PV1 | MRSA | Not specified | Not specified |
| Phylloseptin-1 (PSN-1) | Staphylococcus aureus | - | 5 |
| Phylloseptin-TO2 (PSTO2) | Staphylococcus aureus | 8 | 32 |
| Phylloseptin-TO2 (PSTO2) | MRSA | 4 | 32 |
| PSN-PC | Staphylococcus aureus | - | 8 |
Antiparasitic Efficacy
This compound and its analogs have shown significant promise as antiparasitic agents, particularly against Leishmania species.
Antileishmanial Activity (e.g., Leishmania amazonensis, Leishmania infantum promastigotes and amastigotes)
This compound has demonstrated in vitro activity against Leishmania amazonensis promastigotes. ird.frplos.orgnih.gov This suggests its potential as a lead compound for the development of new antileishmanial drugs.
Analogs of this compound have also been extensively studied for their leishmanicidal properties. Phylloseptin-1 (PSN-1) exhibits potent activity against L. amazonensis promastigotes. nih.govnih.gov Furthermore, PSN-1 has been shown to be effective against the intracellular amastigote form of L. amazonensis, reducing the number of infected macrophages in a dose-dependent manner. nih.gov At a concentration of 32 µM, PSN-1 reduced the infection index of macrophages by 96%. nih.gov PSN-1 is also effective against the promastigote stages of Leishmania infantum and Leishmania braziliensis. nih.gov
Other analogs, namely Phylloseptin-S1 (PLS-S1), -S2, and -S4, have displayed high potency against the promastigote stages of L. infantum, L. major, and L. braziliensis, with IC50 values ranging from 13–22 μM. plos.org
Table 5: In Vitro Antileishmanial Activity of this compound and Analogs
| Peptide | Leishmania Species | Life Cycle Stage | Activity |
|---|---|---|---|
| This compound | Leishmania amazonensis | Promastigote | Active ird.frplos.orgnih.gov |
| Phylloseptin-1 (PSN-1) | Leishmania amazonensis | Promastigote | Potent activity nih.govnih.gov |
| Phylloseptin-1 (PSN-1) | Leishmania amazonensis | Amastigote | 96% reduction in infection index at 32 µM nih.gov |
| Phylloseptin-1 (PSN-1) | Leishmania infantum | Promastigote | Active nih.gov |
| Phylloseptin-1 (PSN-1) | Leishmania braziliensis | Promastigote | Active nih.gov |
| Phylloseptin-S1 | Leishmania infantum, L. major, L. braziliensis | Promastigote | IC50: 13–22 μM plos.org |
| Phylloseptin-S2 | Leishmania infantum, L. major, L. braziliensis | Promastigote | IC50: 13–22 μM plos.org |
| Phylloseptin-S4 | Leishmania infantum, L. major, L. braziliensis | Promastigote | IC50: 13–22 μM plos.org |
Antiplasmodial Activity (e.g., Plasmodium falciparum)
Several members of the phylloseptin family have demonstrated notable activity against the malaria parasite, Plasmodium falciparum. Specifically, this compound (PLS-O1) has been identified as having in vitro activity against the rings, trophozoites, and schizonts of P. falciparum. plos.orgird.fr This broad activity against multiple life stages of the parasite within the erythrocyte is a promising feature for a potential antimalarial candidate.
While specific inhibitory concentrations for this compound are not detailed in the available literature, studies on the closely related analog Phylloseptin-1 (PS-1) provide valuable insight. PS-1 shows a discernible antiplasmodial effect at a concentration of 16 µg/mL. nih.govfrontiersin.org At a concentration of 64 µg/mL, its activity is comparable to that of the established antimalarial drug, artesunate. nih.gov Importantly, this activity occurs at concentrations well below those at which PS-1 becomes toxic to mammalian cells, suggesting a favorable therapeutic window. nih.govfrontiersin.org The activity of these peptides makes the phylloseptin family a subject of interest for developing new drugs against malaria, a disease marked by increasing parasite resistance to current treatments.
Antitrypanosomal Activity (e.g., Trypanosoma cruzi)
The potential of the phylloseptin family extends to activity against trypanosomatid parasites. In vitro studies have shown that this compound is active against the trypomastigote form of Trypanosoma cruzi, the parasite responsible for Chagas disease. plos.orgird.fr This finding positions this compound as a potential candidate for the development of new treatments for this neglected tropical disease, for which current therapies have significant limitations, including high toxicity and variable efficacy. plos.orguu.nl
Research into other phylloseptin analogs further supports the family's trypanocidal potential. For instance, phylloseptins PS-4 and PS-5 have also demonstrated anti-Trypanosoma cruzi activity. embrapa.br Other analogs, such as phylloseptin-7, have been shown to target and permeabilize the plasma membrane of T. cruzi, leading to parasite death. researchgate.net This mechanism, focused on membrane disruption, is a common feature of many antimicrobial peptides. d-nb.info
Antineoplastic / Antiproliferative Activity (Cellular Models)
The phylloseptin family of peptides has demonstrated significant antiproliferative activity against various human cancer cell lines. While direct data for this compound is limited, research on its analogs provides strong evidence of the family's anticancer potential. These peptides often exert their effects through selective disruption of cancer cell membranes, which differ in composition from normal cell membranes. nih.govfrontiersin.org
A novel analog, Phylloseptin-PBa, has shown a broad spectrum of anticancer activity, with particular potency against specific cell lines. mdpi.com Another analog, Phylloseptin-PV1, was found to be most effective against human breast adenocarcinoma (MCF-7), non-small-cell lung carcinoma (H157), and glioblastoma (U251MG) cells. nih.gov Similarly, a study on Phylloseptin-PBa demonstrated significant inhibitory effects on lung cancer (H460) and glioblastoma (U251MG) cell lines, with IC₅₀ values of 4.3 µM and 1.8 µM, respectively, after a 24-hour incubation. mdpi.com These findings highlight the potential of phylloseptins as therapeutic leads for notoriously difficult-to-treat cancers.
| Peptide | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Phylloseptin-PBa | H460 | Lung Cancer | 4.3 | mdpi.com |
| Phylloseptin-PBa | U251MG | Glioblastoma | 1.8 | mdpi.com |
| Phylloseptin-PBa | PC3 | Prostate Cancer | 2.9 | mdpi.com |
| Phylloseptin-PV1 | MCF-7 | Breast Cancer | Potent | nih.gov |
| Phylloseptin-PV1 | H157 | Lung Cancer | Potent | nih.gov |
| Phylloseptin-PV1 | U251MG | Glioblastoma | Potent | nih.gov |
A critical attribute for any potential anticancer agent is its ability to selectively target cancer cells while sparing healthy, non-malignant cells. Antimicrobial peptides, including phylloseptins, often exhibit this selective cytotoxicity. nih.gov This selectivity is largely attributed to differences in the plasma membrane composition between cancerous and normal cells. Cancer cell membranes typically have a higher net negative charge due to an increased concentration of anionic molecules like phosphatidylserine, making them a preferential target for cationic peptides. nih.govfrontiersin.org
Studies on phylloseptin analogs have confirmed this differential activity. The analog Phylloseptin-PV1 demonstrated potent antiproliferative activity against breast (MCF-7), lung (H157), and glioblastoma (U251MG) cancer cell lines, while showing lower potency against the normal human microvascular endothelial cell line (HMEC-1). nih.gov Similarly, Phylloseptin-PBa was significantly more cytotoxic to lung (H460), prostate (PC3), and glioblastoma (U251MG) cancer cells than to normal HMEC cells. mdpi.com For instance, the IC₅₀ of Phylloseptin-PBa against the HMEC-1 cell line was 36.6 µM, a value substantially higher than its IC₅₀ against the tested cancer cells, which ranged from 1.8 to 4.3 µM. mdpi.com This demonstrates a significant therapeutic window, reinforcing the potential of these peptides as selective anticancer agents.
| Cell Line | Cell Type | IC₅₀ (µM) after 24h | Reference |
| U251MG | Glioblastoma (Malignant) | 1.8 | mdpi.com |
| PC3 | Prostate Cancer (Malignant) | 2.9 | mdpi.com |
| H460 | Lung Cancer (Malignant) | 4.3 | mdpi.com |
| HMEC-1 | Endothelial (Non-Malignant) | 36.6 | mdpi.com |
Immunomodulatory Effects (Cellular and in vivo Animal Models)
Beyond their direct antimicrobial and anticancer activities, phylloseptins can also modulate the host immune response by influencing the production of key signaling molecules called cytokines. The balance between pro-inflammatory and anti-inflammatory cytokines is crucial for controlling infections and regulating inflammation.
Studies on Phylloseptin-1 (PSN-1) have shown that it can modulate the immune response in macrophages. nih.gov The effect of PSN-1 on the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (B1171171) (IL-12) was found to be concentration-dependent, with a general trend toward increased levels as the peptide concentration rose. nih.gov TNF-α and IL-12 are important pro-inflammatory cytokines that promote a Th1-type immune response, which is critical for clearing intracellular pathogens. nih.govmdpi.com The ability of PSN-1 to increase TNF-α suggests it may enhance the defense mechanisms of macrophages. nih.gov
Conversely, other studies have highlighted the complex interplay between cytokines like IL-12 and the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.gov IL-10 is a potent negative regulator of IL-12. nih.govnih.gov While direct data on this compound's effect on IL-10 or IL-1β is not available, research on other antimicrobial peptides shows they can decrease the expression of pro-inflammatory cytokines like IL-1β while modulating IL-10 levels, indicating a complex regulatory role. scienceopen.com This immunomodulatory capacity could be beneficial not only for fighting infections but also for controlling the associated inflammation.
Impact on Oxidative Stress Responses in Macrophages
This compound (PSN-1) has demonstrated the ability to modulate oxidative stress responses in macrophages. In a study involving peritoneal macrophages, PSN-1 exhibited a notable effect on the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov
Specifically, at a concentration of 32 µM, PSN-1 was found to reduce hydrogen peroxide (H₂O₂) levels in both uninfected and Leishmania amazonensis-infected macrophages. nih.govnih.gov This reduction was significant compared to untreated control cells. nih.gov However, the peptide had a minimal impact on the production of nitric oxide (NO), a key reactive nitrogen species. nih.govnih.gov In uninfected macrophages, PSN-1 caused a slight increase in NO levels at concentrations of 1 µM and 8 µM. nih.gov
The study also investigated the peptide's influence on the secretion of various cytokines that play a role in the immune and inflammatory response. The effect of PSN-1 on the secretion of interleukin-12 (IL-12) and tumor necrosis factor-alpha (TNF-α) was found to be dependent on its concentration, with a general trend of increased secretion as the peptide concentration increased. nih.govnih.gov Conversely, PSN-1 had little effect on the release of transforming growth factor-beta (TGF-β). nih.govnih.gov
These findings suggest that this compound can influence the oxidative and inflammatory responses of macrophages, key cells of the innate immune system. frontiersin.orgbiorxiv.org The modulation of H₂O₂ and cytokine production indicates a potential role for this peptide in regulating immune functions, although the precise mechanisms require further investigation. nih.govnih.gov
Table 1: Effect of this compound on Macrophage Oxidative Stress Markers and Cytokine Release
| Marker | Cell Type | This compound Concentration | Observed Effect | Citation |
| Hydrogen Peroxide (H₂O₂) | Uninfected Macrophages | 32 µM | Reduced | nih.gov |
| Hydrogen Peroxide (H₂O₂) | Infected Macrophages | 32 µM | Reduced | nih.gov |
| Nitric Oxide (NO) | Uninfected Macrophages | 1 µM and 8 µM | Slightly Increased | nih.gov |
| Nitric Oxide (NO) | Infected Macrophages | Up to 32 µM | Little Effect | nih.govnih.gov |
| Interleukin-12 (IL-12) | Infected Macrophages | Increasing Concentrations | Tended to Increase | nih.govnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Infected Macrophages | Increasing Concentrations | Tended to Increase | nih.govnih.gov |
| Transforming Growth Factor-beta (TGF-β) | Infected Macrophages | Up to 32 µM | Little Effect | nih.govnih.gov |
Insulinotropic Activity (Cellular Models)
Stimulation of Insulin (B600854) Secretion from Clonal Beta-Cells
Phylloseptin peptides have been identified as potent stimulators of insulin secretion from pancreatic beta-cells in various in vitro models. nih.govnih.gov Studies utilizing the rat clonal beta-cell line, BRIN-BD11, have demonstrated that these peptides can induce a significant, dose-dependent release of insulin. nih.govnih.gov This insulinotropic activity highlights their potential as therapeutic agents for conditions like type 2 diabetes. nih.govnih.gov
For instance, a related peptide, Phylloseptin-PBu, was shown to cause a significant and dose-dependent increase in insulin release from BRIN-BD11 cells. nih.gov This effect was observed at physiological glucose concentrations and was even more potent than a high glucose challenge at certain peptide concentrations. nih.gov Similarly, Phylloseptin-L2, another member of this peptide family, stimulated insulin release from BRIN-BD11 cells by 134% of the basal rate at a concentration of 30 nM, reaching a maximum response of 301% at 3 µM. nih.gov Importantly, this stimulation of insulin secretion occurred without compromising the integrity of the plasma membrane, as indicated by the lack of lactate (B86563) dehydrogenase release. nih.gov
The insulinotropic effects of phylloseptins are not only potent but also comparable to other known insulin secretagogues. uel.ac.uk The ability of these peptides to stimulate insulin release from clonal beta-cells underscores their potential for further investigation in the context of diabetes research. nih.govnih.gov
Table 2: Insulinotropic Activity of Phylloseptin Analogs in BRIN-BD11 Cells
| Peptide | Concentration | % of Basal Insulin Release | Citation |
| Phylloseptin-L2 | 30 nM | 134% | nih.gov |
| Phylloseptin-L2 | 3 µM | 301% | nih.gov |
Characterization of Associated Cellular Signaling Pathways
The insulin-releasing activity of phylloseptin peptides is mediated by their interaction with key cellular signaling pathways in pancreatic beta-cells. nih.gov Research has shown that their mechanism of action involves the modulation of ion channel activity and the engagement of specific receptor-mediated pathways. nih.govnih.gov
A primary mechanism involves the closure of ATP-sensitive potassium (K-ATP) channels. nih.govwikipedia.org This channel closure leads to depolarization of the beta-cell membrane, which in turn triggers the opening of voltage-gated calcium channels. nih.govmdpi.com The subsequent influx of extracellular calcium (Ca2+) is a critical step that leads to the exocytosis of insulin-containing granules. nih.govtu-dresden.de The importance of this pathway is underscored by experiments where the effects of phylloseptins on insulin secretion were diminished in the presence of diazoxide (B193173) (a K-ATP channel opener) and verapamil (B1683045) (a calcium channel blocker). nih.govnih.gov
Furthermore, some phylloseptin peptides have been shown to interact with the glucagon-like peptide-1 (GLP-1) receptor, initiating signaling cascades that involve protein kinase A (PKA). nih.gov This suggests a dual mechanism of action for certain phylloseptins, where they can directly influence ion channel activity and also leverage incretin (B1656795) receptor pathways to potentiate insulin secretion. nih.gov However, it is noteworthy that the insulin-releasing action of some phylloseptins, like Phylloseptin-L2, appears to be maintained even in the absence of extracellular Ca2+ and in the presence of verapamil and diazoxide, suggesting that their mechanism may not exclusively rely on Ca2+ influx or K-ATP channel closure. nih.gov This indicates the possibility of alternative or additional signaling pathways being involved. nih.gov
Table 3: Key Signaling Molecules in Phylloseptin-Induced Insulin Secretion
| Signaling Molecule/Pathway | Role in Insulin Secretion | Involvement in Phylloseptin Action | Citation |
| ATP-sensitive Potassium (K-ATP) Channel | Regulates membrane potential | Closure is a key mechanism for some phylloseptins | nih.govwikipedia.org |
| Voltage-gated Calcium (Ca2+) Channel | Mediates calcium influx upon depolarization | Opening is triggered by phylloseptin-induced depolarization | nih.govmdpi.com |
| Glucagon-like peptide-1 (GLP-1) Receptor | Activates adenylyl cyclase and PKA pathway | Partial agonism observed for some phylloseptins | nih.gov |
| Protein Kinase A (PKA) | Phosphorylates downstream targets to promote exocytosis | Activated by GLP-1 receptor signaling initiated by some phylloseptins | nih.gov |
| Adenylyl Cyclase | Produces cyclic AMP (cAMP) | Activated upon GLP-1 receptor engagement | frontiersin.orgnih.gov |
Structure Activity Relationship Sar Studies of Phylloseptin O1
Role of Amino Acid Composition and Sequence in Determining Biological Activity
The specific sequence and composition of amino acids in Phylloseptin-O1 are crucial for its biological function. The phylloseptin family, in general, exhibits a highly conserved N-terminal domain, "FLSLIP-", which is essential for their antimicrobial action. frontiersin.org While the N-terminal is conserved, the C-terminal region shows greater variability among different phylloseptins, and this variation contributes to the diversity of their biological activities. frontiersin.orgnih.gov
Studies comparing this compound with other phylloseptins, such as PS-1, -2, and -3, which have a 74% sequence homology, reveal that minor variations in the amino acid sequence, particularly near the C-terminus, can lead to significant differences in their helical structure and biological activity. nih.gov These differences underscore the importance of the precise amino acid sequence in defining the specific functions of each peptide.
Influence of Peptide Cationicity and Hydrophobicity on Membrane Interactions and Efficacy
The biological activity of this compound is intrinsically linked to its physicochemical properties, particularly its cationicity (net positive charge) and hydrophobicity (the tendency to repel water). These two factors are critical for the peptide's initial interaction with and subsequent disruption of microbial cell membranes. embrapa.brnih.gov
Cationicity: The net positive charge of this compound facilitates its initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.orgnih.gov This electrostatic interaction is the first step in the peptide's mechanism of action, allowing it to accumulate on the bacterial surface. frontiersin.org Increasing the net positive charge of antimicrobial peptides through amino acid substitutions is a common strategy to enhance their interaction with microbial membranes. acs.org
Hydrophobicity: Following the initial binding, the hydrophobic character of this compound promotes its insertion into the lipid bilayer of the microbial membrane. nih.govacs.org The hydrophobic residues of the peptide interact with the acyl chains of the membrane phospholipids (B1166683), leading to membrane destabilization and increased permeability. nih.govresearchgate.net The balance between cationicity and hydrophobicity is crucial; a high degree of hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolysis), by disrupting their zwitterionic membranes. researchgate.netplos.org Therefore, an optimal balance is required for selective antimicrobial activity. acs.org
The interplay between these two properties dictates the peptide's efficacy and selectivity. For this compound and its analogs, modifications that alter the cationicity and hydrophobicity have been shown to directly impact their antimicrobial and hemolytic activities. plos.org
Table 1: Physicochemical Properties of this compound and Related Peptides
| Peptide | Sequence | Net Charge | Hydrophobicity () | Antimicrobial Activity | Hemolytic Activity | Reference |
|---|---|---|---|---|---|---|
| This compound (PS-O1) | FLSLIPHAINAVSAIAKHN-NH2 | +2 | ~0.80 | Active against protozoa and bacteria | Low | embrapa.brplos.org |
| Phylloseptin-S1 (PLS-S1) | FLSLIPHAISAVSAIAKHN-NH2 | +2 | ~0.80 | Active against bacteria and Leishmania | Significant | plos.org |
Note: The exact sequences for PLS-S1 and PLS-S4 are different from PS-O1, but they share similar physicochemical characteristics.
Correlation between Secondary Structural Propensity and Functional Outcomes
The functional activity of this compound is closely tied to its ability to adopt a specific secondary structure, primarily an α-helix, upon interacting with a membrane environment. embrapa.brnih.gov In an aqueous solution, the peptide typically exists in a random coil conformation. frontiersin.org However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or lipid vesicles, it folds into an amphipathic α-helix. frontiersin.orgdoi.org
This induced α-helical structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. embrapa.br The hydrophobic face interacts with the lipid core of the membrane, while the hydrophilic, positively charged face remains at the lipid-water interface or interacts with the phospholipid head groups. embrapa.br This amphipathic nature is critical for its membrane-disrupting activity. nih.gov
Circular dichroism (CD) spectroscopy is a key technique used to study the secondary structure of peptides like this compound. nih.govufmg.br Studies have shown a direct correlation between the degree of helicity and the peptide's biological activity. For instance, comparisons between different phylloseptins have revealed that variations in their C-terminal amino acid sequences affect their helical stability, which in turn influences their antimicrobial potency. nih.gov The formation of a stable α-helix is thought to be a prerequisite for the peptide to effectively permeabilize and lyse microbial cells. nih.govdoi.org
The mechanism is believed to involve the insertion of these α-helical peptides into the membrane, leading to the formation of pores or channels, or causing a general disruption of the lipid bilayer, ultimately resulting in cell death. nih.govresearchgate.net
Rational Design and Synthesis of this compound Analogs for Enhanced Properties
Rational design involves the strategic modification of a peptide's amino acid sequence to improve its therapeutic properties, such as potency, selectivity, and stability. nih.govrsc.org This approach has been applied to this compound and other phylloseptins to develop analogs with enhanced antimicrobial activity and reduced toxicity.
A primary strategy in the rational design of this compound analogs is the targeted substitution of specific amino acids. nih.gov The goal is to modulate the peptide's physicochemical properties, such as its net charge and hydrophobicity, to optimize its biological activity. frontiersin.org
One common modification is the substitution of amino acids with lysine (B10760008) residues to increase the peptide's net positive charge. nih.gov This can enhance the initial electrostatic attraction to negatively charged microbial membranes, potentially leading to increased antimicrobial potency. nih.govmdpi.com
Furthermore, the substitution of L-amino acids with their D-enantiomers (e.g., L-lysine with D-lysine) is a strategy employed to increase the peptide's stability against proteolytic degradation by enzymes. nih.govnih.gov This is because proteases are typically specific for L-amino acids. Studies on phylloseptin-like peptides have shown that incorporating D-lysine can enhance antimicrobial effects, particularly against strains like Staphylococcus aureus, while also reducing hemolytic activity, thereby improving the therapeutic index. nih.govmdpi.com
The optimization of this compound analogs focuses on enhancing their potency against pathogenic microbes while minimizing their toxicity to host cells, thus improving their selectivity. acs.orgnih.gov
Strategies to achieve this include:
Balancing Hydrophobicity and Cationicity: As previously discussed, a key strategy is to fine-tune the balance between the peptide's hydrophobicity and net positive charge. Increasing cationicity through lysine substitution can enhance antimicrobial activity. nih.gov However, excessive hydrophobicity can lead to non-specific membrane disruption and increased toxicity. plos.org Therefore, a careful selection of amino acid substitutions is necessary to achieve high potency with minimal cytotoxicity.
Modifying Amphipathicity: The amphipathicity of the α-helix is crucial for its function. By strategically placing hydrophobic and hydrophilic residues, the amphipathic character of the peptide can be enhanced, leading to more effective membrane interactions.
Improving Stability: The introduction of D-amino acids is a proven strategy to increase the peptide's resistance to enzymatic degradation, which is a significant hurdle for the clinical development of peptide-based therapeutics. nih.govnih.gov
Through these rational design approaches, novel this compound analogs with improved therapeutic potential are being developed and evaluated in experimental models. nih.govnih.gov
Table 2: Examples of Amino Acid Substitutions in Phylloseptin Analogs and their Effects
| Parent Peptide | Modification | Effect on Activity | Rationale | Reference |
|---|---|---|---|---|
| Phylloseptin-TO2 | L-lysine substitutions | Enhanced antimicrobial efficacy | Increased positive charge to improve membrane interaction | nih.govmdpi.com |
| Phylloseptin-TO2 | D-lysine substitutions | Enhanced antimicrobial effect, reduced hemolytic activity | Increased stability and improved therapeutic index | nih.gov |
| General AMPs | Substitution with hydrophobic amino acids | Can enhance antibacterial activity | Increased interaction with the lipid membrane core | rsc.org |
Mechanistic Investigations of Phylloseptin O1 Action at the Molecular and Cellular Levels
Elucidation of Primary Cellular Targets
The initial and primary cellular target of Phylloseptin-O1 and other phylloseptins is the cell membrane. nih.govfrontiersin.org This targeting is largely dictated by electrostatic interactions between the positively charged amino acid residues of the peptide and the negatively charged components of microbial and cancer cell membranes. frontiersin.org In microorganisms, these anionic molecules include lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and negatively charged phospholipids (B1166683) in the cell envelope. frontiersin.org
Similarly, cancer cell membranes are known to have a higher net negative charge compared to normal mammalian cells, which contributes to the selective binding of cationic antimicrobial peptides like phylloseptins. aging-us.com This electrostatic attraction is a crucial first step that facilitates the subsequent disruptive actions of the peptide on the membrane. frontiersin.org While the membrane is the principal target, evidence suggests that for some antimicrobial peptides, their action may not be limited to cell lysis alone, hinting at the possibility of additional intracellular mechanisms. frontiersin.org
Membrane-Mediated Mechanisms of Action
Once bound to the cell surface, this compound executes its disruptive function through a multi-faceted attack on the membrane's structure and integrity. This process involves the permeabilization of the membrane and the disorganization of its lipid components.
Induction of Membrane Permeabilization and Pore Formation
A key mechanism of phylloseptin action is the induction of membrane permeabilization. nih.govfrontiersin.orgfrontiersin.orgmdpi.com Upon binding to the target membrane, phylloseptins are thought to adopt an amphipathic α-helical structure. nih.govmdpi.com This conformation allows the hydrophobic portion of the peptide to insert into the lipid bilayer, while the hydrophilic, charged residues remain interacting with the lipid headgroups and the aqueous environment. mdpi.com
This insertion process is believed to lead to the formation of pores or channels in the membrane. preprints.org Studies on related phylloseptins have utilized dye uptake assays, such as with SYTOX Green, to demonstrate that these peptides compromise the integrity of the cell membrane, allowing molecules that are normally excluded to enter the cell. frontiersin.org Atomic force microscopy experiments on a related phylloseptin, PS-1, have visualized this disruptive action, revealing the formation of "bubble-like" structures on the bacterial cell surface that precede complete cell lysis. nih.gov The formation of these pores or defects ultimately leads to the leakage of intracellular contents and cell death. mdpi.com The kinetics of this membrane leakage have been shown to be concentration-dependent. mdpi.com
Disruption of Lipid Packing and Bilayer Integrity
As the peptide concentration on the membrane increases, this disturbance in lipid packing can cause local cracks and the eventual disintegration of the membrane. mdpi.comnih.govuminho.pt The ability of the peptide to partition into the membrane interface and cause disorder among the lipid tails is a critical aspect of its lytic activity. nih.govird.fr This disruption of the bilayer's structural integrity is a fundamental component of the peptide's antimicrobial and cytotoxic effects. uminho.pt
Exploration of Intracellular Targets and Signal Transduction Pathways
While membrane disruption is the most well-documented mechanism of action for phylloseptins, there is growing evidence that these and other antimicrobial peptides may also interact with intracellular components and modulate cellular signaling pathways, particularly in cancer cells.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis in Cancer Cells)
In the context of its anticancer activity, this compound and its analogues are believed to induce programmed cell death, or apoptosis, in cancer cells. mdpi.comfrontiersin.org The antiproliferative effects of phylloseptin-related peptides have been demonstrated against various cancer cell lines. frontiersin.orgaging-us.com
The induction of apoptosis can occur through various signaling cascades. nih.gov For some antimicrobial peptides, this process has been shown to be caspase-dependent and may involve the depolarization of the mitochondrial membrane. libretexts.org The intrinsic apoptotic pathway, which is triggered by internal cellular stress, involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death. aging-us.comnih.govmdpi.comfrontiersin.org The interaction of the peptide with the cancer cell membrane and its subsequent disruption of cellular homeostasis can trigger these apoptotic signals. nih.gov For instance, an analogue of phylloseptin-TO2, SRD7, which contains D-lysine substitutions, has shown notable anti-proliferative properties against human lung cancer cell lines. mdpi.com This suggests that specific structural modifications can enhance the apoptosis-inducing capabilities of these peptides.
Research Findings on this compound and Related Peptides
The following tables summarize key findings from various studies on this compound and other members of the phylloseptin family, illustrating their biological activities and mechanistic properties.
Table 1: Antimicrobial and Cytotoxic Activities of Phylloseptin-Related Peptides This table presents the minimum inhibitory concentrations (MICs), minimum bactericidal concentrations (MBCs), and cytotoxic concentrations (IC50) of various phylloseptin peptides against different cell types. Lower values indicate higher potency.
| Peptide | Target Organism/Cell | MIC (µM) | MBC (µM) | IC50 (µM) | Reference |
| Phylloseptin-S1 (PLS-S1) | Staphylococcus aureus | - | - | - | nih.gov |
| Leishmania infantum | - | - | - | nih.gov | |
| Phylloseptin-S2 (PLS-S2) | Staphylococcus aureus | - | - | - | nih.gov |
| Leishmania infantum | - | - | - | nih.gov | |
| Phylloseptin-S4 (PLS-S4) | Staphylococcus aureus | - | - | - | nih.gov |
| Leishmania infantum | - | - | - | nih.gov | |
| Phylloseptin-PV1 (PPV1) | Staphylococcus aureus | - | - | - | nih.govaging-us.com |
| MRSA | - | - | - | nih.gov | |
| E. coli | - | - | - | nih.gov | |
| H157 (Cancer Cell) | - | - | >100 | nih.govaging-us.com | |
| MCF-7 (Cancer Cell) | - | - | ~50 | nih.govaging-us.com | |
| U251MG (Cancer Cell) | - | - | ~50 | nih.govaging-us.com | |
| Phylloseptin-TO2 (PSTO2) | S. aureus | 8 | - | - | mdpi.com |
| MRSA | 4 | - | - | mdpi.com | |
| E. coli | 32 | - | - | mdpi.com | |
| SRD7 (PSTO2 Analogue) | H838 (Cancer Cell) | - | - | - | mdpi.com |
| H460 (Cancer Cell) | - | - | - | mdpi.com |
Data presented in a generalized format based on referenced findings. Specific values can be found in the source articles.
Table 2: Mechanistic Properties of Phylloseptins This table outlines the observed mechanistic actions of phylloseptin peptides on cellular and model membranes.
| Peptide Family/Analogue | Observed Mechanism | Experimental Evidence | Reference |
| Phylloseptins (General) | Electrostatic interaction with anionic membranes | Postulated based on positive charge and target membrane composition | nih.govfrontiersin.org |
| Phylloseptin-S1, -S2, -S4 | Disruption of lipid acyl chain packing | Differential Scanning Calorimetry | mdpi.comnih.govmdpi.com |
| Phylloseptin-1 (PS-1) | Formation of "bubble-like" formations on cell membrane | Atomic Force Microscopy | nih.gov |
| Phylloseptin-PV1 (PPV1) | Membrane Permeabilization | SYTOX Green Uptake Assay | nih.govfrontiersin.org |
| Phylloseptin-TO2 Analogues | Induction of apoptosis in cancer cells | Cell viability assays, anti-proliferative studies | mdpi.com |
Research into Resistance Mechanisms in Target Microorganisms or Cells
Extensive research has been conducted on the antimicrobial and antiprotozoal activities of the phylloseptin family of peptides, including this compound, which is derived from the skin secretion of the Brazilian tree frog Phyllomedusa oreades. frontiersin.orgresearchgate.netnih.gov This peptide has demonstrated in vitro activity against various protozoan parasites, such as Leishmania amazonensis, Plasmodium falciparum, and Trypanosoma cruzi. frontiersin.orgnih.govplos.org However, a thorough review of current scientific literature reveals a significant gap in the investigation of resistance mechanisms specifically developed by target microorganisms or cells against this compound.
While studies on other antimicrobial peptides (AMPs) have detailed various ways microorganisms can develop resistance, specific research on this compound is not publicly available. The primary mechanism of action for phylloseptins is believed to involve the permeabilization of microbial cell membranes. frontiersin.orgnih.govembrapa.br Therefore, potential resistance mechanisms would likely involve alterations that prevent or reduce this membrane disruption.
General mechanisms of microbial resistance to antimicrobial peptides, which could theoretically apply to this compound, include:
Alteration of Cell Membrane Composition: Microorganisms can modify their cell surface to reduce the net negative charge, thereby decreasing the electrostatic attraction for the cationic this compound. This could involve the modification of lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.
Efflux Pumps: Bacteria may employ or upregulate efflux pumps that actively transport the peptide out of the cell, preventing it from reaching a critical concentration at the cell membrane. researchgate.net
Proteolytic Degradation: Target microorganisms could secrete proteases that degrade this compound, inactivating it before it can exert its effect.
Biofilm Formation: The formation of a biofilm can provide a physical barrier that limits the diffusion of this compound to the embedded microbial cells. frontiersin.orgnih.gov Studies on the related Phylloseptin-PV1 have shown it was unable to inhibit or eradicate biofilms of P. aeruginosa and K. pneumoniae. frontiersin.orgnih.gov
Hypothetical Research Findings and Data
In the absence of direct research, we can hypothesize the types of data that would be generated from studies on this compound resistance. The following tables are illustrative examples of what such research might uncover.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) for a this compound-Resistant Bacterial Strain
| Strain | Parent Strain MIC (µM) | Resistant Strain MIC (µM) | Fold Change |
| Staphylococcus aureus | 4 | 64 | 16 |
| Escherichia coli | 16 | >128 | >8 |
| Candida albicans | 8 | 128 | 16 |
This table illustrates a hypothetical scenario where a microorganism has developed significant resistance to this compound, requiring a much higher concentration of the peptide to inhibit its growth.
Table 2: Hypothetical Gene Expression Changes in a this compound-Resistant S. aureus Strain
| Gene | Function | Fold Change in Resistant Strain |
| mprF | Modifies membrane phospholipids, reducing net negative charge | +8.5 |
| norA | Efflux pump | +6.2 |
| aur | Aureolysin (protease) | +4.0 |
| icaA | Biofilm formation | +5.5 |
This table provides a hypothetical example of the genetic changes that might be observed in a bacterial strain that has developed resistance to this compound, based on known AMP resistance mechanisms. researchgate.net
Further dedicated research is essential to determine if and how microorganisms develop resistance to this compound. Such studies would be crucial for evaluating its long-term therapeutic potential and for the development of strategies to circumvent potential resistance.
Advanced Methodological Approaches in Phylloseptin O1 Research
Application of Nuclear Magnetic Resonance (NMR) for High-Resolution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides like Phylloseptin-O1 in various environments. Unlike crystallography, NMR can resolve the structure of peptides in solution and in membrane-mimicking environments, which is crucial for understanding their functional conformations.
Researchers have extensively used solution NMR to study phylloseptins. doi.org A common approach involves dissolving the peptide in a mixture of water and 2,2,2-trifluoroethanol (B45653) (TFE). TFE acts as a co-solvent that helps stabilize the secondary structures of peptides, such as α-helices, which are often unstable in a purely aqueous solution but are adopted upon interacting with a membrane. doi.org For instance, studies on related phylloseptins demonstrated that increasing concentrations of TFE induced a transition from a random coil to a well-defined α-helical conformation. doi.org This helical structure is believed to be critical for the peptide's ability to permeabilize microbial membranes. doi.org
Solid-state NMR (ssNMR) provides even more detailed information about the peptide's interaction with lipid bilayers. unitus.it By orienting the peptide within model membranes (e.g., bicelles or vesicles), ssNMR can determine the precise orientation and depth of insertion of the peptide's helix relative to the lipid bilayer. unitus.it This information is vital for distinguishing between different models of membrane disruption, such as the "barrel-stave" or "toroidal pore" mechanisms. For several phylloseptins, NMR studies in the presence of POPC/POPS vesicles have successfully resolved their structures, revealing key details about the residues that interact with the membrane. researchgate.net
Table 1: NMR Techniques in Phylloseptin Research
| NMR Technique | Environment | Key Information Obtained | Relevance to this compound |
|---|---|---|---|
| Solution NMR (in Water/TFE) | Membrane-mimicking solvent | Secondary structure determination (e.g., α-helix content), overall 3D fold. doi.org | Reveals the peptide's intrinsic propensity to form a functional α-helical structure. |
| Solution NMR (in Micelles) | Detergent micelles (e.g., DPC, SDS) | High-resolution 3D structure in a simplified membrane model, peptide-detergent interactions. doi.orgunitus.it | Provides a detailed atomic-level model of the peptide when associated with a lipid-like interface. |
| Solid-State NMR (ssNMR) | Lipid bilayers (vesicles, bicelles) | Peptide orientation, depth of membrane insertion, lipid-peptide interactions, structural changes in the lipid bilayer. unitus.it | Elucidates the precise mechanism of membrane permeabilization and disruption. |
Advanced Microscopy Techniques for Visualizing Cell Interactions
Visualizing the direct interaction between this compound and target cell membranes is crucial for confirming its mechanism of action. Advanced microscopy techniques like Atomic Force Microscopy (AFM) and Electron Microscopy (EM) operate at resolutions capable of capturing these events.
Atomic Force Microscopy (AFM) offers the unique ability to image biological surfaces, such as bacterial membranes, at nanometer resolution in near-physiological conditions. ucl.ac.uk In studying AMPs, AFM can be used to visualize the topographical changes on a model lipid bilayer or on the surface of a live bacterium before and after the addition of the peptide. ucl.ac.uknih.gov Researchers can observe the formation of pores, channels, or other membrane defects caused by the peptide in real-time. nih.gov The versatility of AFM also allows for the measurement of mechanical properties, such as cell stiffness and adhesion forces, providing a quantitative understanding of how the peptide disrupts membrane integrity. frontiersin.orgnih.gov
Electron Microscopy (EM) , in its forms of Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution images of cellular morphology.
SEM is used to visualize the surface of cells. When bacteria are treated with AMPs like phylloseptins, SEM can reveal significant damage to the cell envelope, such as blebbing, roughening, or complete lysis. plos.org
TEM provides cross-sectional views of the cell, allowing researchers to observe internal changes. Following peptide treatment, TEM images can show the leakage of cytoplasmic contents and the disruption of the inner membrane, confirming that the peptide has compromised the cell's physical barrier. plos.orgresearchgate.net
The recent emergence of liquid-phase electron microscopy (LPEM) holds promise for observing the dynamic interactions of peptides with cells in their native aqueous environment, overcoming the limitations of traditional EM which requires fixed and dehydrated samples. rfi.ac.uk
Omics Approaches for Discovery and Mechanism Elucidation
"Omics" technologies, particularly transcriptomics and proteomics, are powerful tools for both the initial discovery of peptides like this compound and for unraveling their complex mechanisms of action.
The discovery of novel phylloseptins often begins with a transcriptomics approach. By sequencing the cDNA from a frog's skin gland, researchers can identify the complete precursor protein sequences encoded by the frog's genes. frontiersin.orgmdpi.com This reveals a signal peptide, an acidic spacer, and the mature peptide sequence, providing a blueprint for the secreted molecules. frontiersin.org
Proteomics is then used to analyze the actual skin secretion. Using techniques like High-Performance Liquid Chromatography (HPLC) for separation followed by Mass Spectrometry (MS) for identification, scientists can confirm the presence of the mature peptide and identify any post-translational modifications, such as C-terminal amidation, which is common in phylloseptins and often essential for their activity. embrapa.brnih.gov This integrated proteogenomic approach ensures that the identified peptide corresponds to an expressed gene product. nih.gov
To elucidate the mechanism of action, these omics techniques can be applied to the target organism. By treating bacteria or protozoa with this compound and then performing differential transcriptomic and proteomic analyses, scientists can identify which cellular pathways are affected. tandfonline.comfrontiersin.org For example, an upregulation of stress response genes or a downregulation of proteins involved in cell wall synthesis in the target organism would provide strong clues about the peptide's mode of action. frontiersin.org
Table 2: Omics Applications in this compound Research
| Omics Approach | Application Area | Methodology | Key Outcome |
|---|---|---|---|
| Transcriptomics | Discovery | cDNA library sequencing from frog skin glands. frontiersin.org | Identification of precursor gene and translated amino acid sequence. mdpi.com |
| Proteomics | Discovery | HPLC separation and Mass Spectrometry of skin secretions. embrapa.br | Confirmation of mature peptide sequence and post-translational modifications. nih.gov |
| Differential Transcriptomics | Mechanism Elucidation | RNA-Seq of target cells (e.g., bacteria) with and without peptide treatment. | Identifies up- or down-regulated genes, revealing affected cellular pathways. frontiersin.org |
| Differential Proteomics | Mechanism Elucidation | LC-MS/MS analysis of protein expression in target cells. | Quantifies changes in protein levels, highlighting cellular stress and damage responses. frontiersin.org |
Integration of Computational Chemistry and Machine Learning for Peptide Design and Prediction
As the limitations of natural peptides become apparent, researchers are turning to computational methods to design new molecules with enhanced properties. The integration of computational chemistry and machine learning (ML) is at the forefront of creating next-generation peptides based on the this compound scaffold.
Computational Chemistry techniques, such as molecular dynamics (MD) simulations, allow researchers to model the interaction between this compound and a lipid bilayer at an atomic level. doi.org These simulations can predict how the peptide binds to, inserts into, and disrupts the membrane, providing insights that are difficult to obtain experimentally. This understanding guides the rational design of new peptide analogs. For example, by simulating the effects of substituting specific amino acids, one can predict how changes in charge or hydrophobicity might affect the peptide's activity and selectivity. mdpi.com
Machine Learning (ML) offers a powerful approach to navigate the vast sequence space of possible peptide analogs. nih.gov By training ML models on large databases of known AMPs, algorithms can learn the complex relationships between peptide sequence and biological function (a Quantitative Structure-Activity Relationship or QSAR). nih.gov These models can then be used to:
Predict Bioactivity: Screen virtual libraries of this compound variants to predict their antimicrobial potency. frontiersin.org
Optimize Selectivity: Design peptides that are highly active against microbial membranes but have minimal toxicity towards mammalian cells. nih.gov
Guide Synthesis: Prioritize a small number of promising candidates for chemical synthesis and experimental validation, saving significant time and resources. nih.gov
This iterative cycle of computational design, prediction, and experimental testing accelerates the development of novel peptides with therapeutic potential.
Comparative and Evolutionary Studies of Phylloseptin O1
Sequence Homology and Phylogenetic Analysis within the Phylloseptin Family
The phylloseptin family of peptides is characterized by a notable degree of sequence conservation, particularly in the N-terminal region, alongside variability in the C-terminal portion. embrapa.brfrontiersin.org This family of antimicrobial peptides is derived from precursors that exhibit a highly conserved N-terminal preprosequence, which is a hallmark of the broader dermaseptin (B158304) superfamily to which phylloseptins belong. sci-hub.se While the precursor regions show remarkable identity, the C-terminal domains that correspond to the mature antimicrobial peptides have diverged significantly, giving rise to several structurally distinct peptide families. sci-hub.se
Phylloseptin-O1, isolated from the skin secretions of the orange-legged leaf frog, Pithecopus oreades (formerly Phyllomedusa oreades), has the amino acid sequence FLSLIPHAINAVSTLVHHSG-NH₂. embrapa.bruniprot.org This 20-residue peptide shares common structural features with other phylloseptins, including the conserved N-terminal sequence and C-terminal amidation. embrapa.br
Phylogenetic analysis, often conducted using tools that compare amino acid or nucleotide sequences, helps to elucidate the evolutionary relationships between different phylloseptin peptides. mdpi.comfilogenetica.org These analyses have shown that phylloseptin genes likely expanded through gene duplication events, followed by diversification. mdpi.com This process has resulted in a wide array of phylloseptin peptides, each with potentially distinct biological activities.
A comparison of this compound with other members of the family reveals both conserved residues and positions of variability. For instance, the N-terminal FLSLIP motif is highly conserved across many phylloseptins. frontiersin.org The table below illustrates the sequence alignment of this compound with other representative phylloseptins, highlighting the conserved and variable regions.
| Peptide Name | Organism | Sequence |
| This compound | Pithecopus oreades | F L S L I P H A I N A V S T L V H H S G-NH₂ |
| Phylloseptin-1 (PS-1) | Phyllomedusa hypochondrialis | F L S L I P H A I N A V S A I A K H N-NH₂ |
| Phylloseptin-S1 (PLS-S1) | Phyllomedusa sauvagii | F L S L I P H I V S G I A S I A K H F-NH₂ |
| Phylloseptin-PBa | Phyllomedusa baltea | F L S L I P H I V S G L A S I A K H F-NH₂ |
Data sourced from various studies. embrapa.brnih.govnih.gov
This sequence homology suggests a common ancestral gene, with subsequent mutations leading to the observed diversity within the phylloseptin family. nih.gov
Comparative Functional Characterization with Orthologous and Paralogous Peptides
Orthologous peptides, which are found in different species and originate from a common ancestral gene, and paralogous peptides, which arise from gene duplication within a single species, often exhibit both conserved and divergent functions. Comparative studies of this compound and its orthologs and paralogs reveal significant differences in their antimicrobial and cytolytic activities. nih.gov
This compound has demonstrated in vitro activity against the protozoan parasites Leishmania amazonensis, Plasmodium falciparum, and Trypanosoma cruzi. nih.gov This broad antiprotozoal activity is a key functional characteristic. When compared to other phylloseptins, variations in potency and spectrum of activity become apparent. For example, PLS-H1 from Phyllomedusa hypochondrialis and PSN-1 from Phyllomedusa sauvagii, which share 63% sequence identity, show marked differences in their ability to inhibit Escherichia coli. nih.gov
The functional differences between phylloseptin peptides can often be attributed to subtle changes in their amino acid sequence, which in turn affect their physicochemical properties such as net charge, helicity, and amphipathicity. nih.govresearchgate.net For instance, a study on phylloseptins from Phyllomedusa sauvagii found that peptides with a net charge of +2 were highly potent against Gram-positive bacteria and Leishmania, while a closely related peptide with a net charge of +1 was almost inactive. nih.govresearchgate.net
The table below provides a comparative overview of the antimicrobial activity of this compound and some of its orthologous and paralogous peptides.
| Peptide | Target Organism | Activity (MIC/IC50) | Reference |
| This compound | Trypanosoma cruzi | ~5 µM (IC50) | embrapa.br |
| Phylloseptin-1 (PS-1) | Staphylococcus aureus | 3-7.9 µM (MIC) | embrapa.br |
| Phylloseptin-1 (PS-1) | Escherichia coli | 3-7.9 µM (MIC) | embrapa.br |
| PLS-L1 | Staphylococcus aureus | 8 µM (MIC) | nih.gov |
| PLS-L2 | Staphylococcus aureus | 50 µM (MIC) | nih.gov |
MIC (Minimal Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values are approximate and sourced from cited literature.
These comparative functional data underscore how small variations in peptide sequence, arising through evolution, can lead to significant functional divergence, allowing organisms to adapt to different pathogenic threats.
Evolutionary Conservation and Divergence of Antimicrobial Peptide Structures and Functions
The evolution of antimicrobial peptides like this compound is a dynamic process driven by the constant selective pressure exerted by pathogens. nih.gov This has led to a remarkable diversity of AMP structures and functions, even within the same peptide family. mdpi.com The general evolutionary trend for AMPs involves gene duplication followed by rapid diversification of the regions encoding the mature peptide. nih.govifremer.fr
The structural motif of an amphipathic α-helix is highly conserved among phylloseptins and many other AMP families. nih.govexplorationpub.com This structure is crucial for their mechanism of action, which typically involves interaction with and disruption of microbial cell membranes. nih.govnih.gov The conservation of this structural fold suggests its fundamental importance for antimicrobial activity.
However, within this conserved structural framework, significant divergence in amino acid sequence occurs. ifremer.fr This divergence affects key physicochemical properties:
Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues along the helical axis determines how the peptide inserts into and disrupts the lipid bilayer. nih.gov
Hydrophobicity: The proportion of hydrophobic amino acids influences the peptide's lytic activity and its selectivity for microbial versus host cells. nih.gov
The evolution of the dermaseptin superfamily, including the phylloseptins, showcases a pattern where the signal peptide and pro-regions of the precursors are highly conserved, while the C-terminal region encoding the mature peptide is hypervariable. sci-hub.se This suggests a mechanism where a conserved secretory signal is coupled with a rapidly evolving "warhead" (the mature peptide), allowing for the generation of a diverse arsenal (B13267) of defense molecules. sci-hub.se This evolutionary strategy enables the host to counter a wide and ever-changing spectrum of pathogens. The diversification of AMPs is a clear example of an evolutionary arms race between host and pathogen. nih.gov
Future Research Directions and Translational Potential of Phylloseptin O1
Comprehensive in vivo Efficacy Studies in Defined Animal Models of Infection or Disease
While the evaluation of phylloseptins has historically been concentrated on in vitro assessments, the use of animal models is crucial for understanding their efficacy and potential as drug candidates. frontiersin.orgnih.gov For other members of the phylloseptin family, such as Phylloseptin-PV1, in vivo studies using mouse models of Staphylococcus aureus infection have demonstrated significant potency, approaching the efficacy of conventional antibiotics like vancomycin. frontiersin.orgnih.gov
For Phylloseptin-O1, future research must prioritize the validation of its promising in vitro anti-protozoan activity in relevant animal models. researchgate.netird.fr Studies have demonstrated that PS-O1 is active against the protozoan parasites Leishmania amazonensis, Plasmodium falciparum, and Trypanosoma cruzi in laboratory settings. researchgate.netird.fr This provides a strong rationale for conducting in vivo efficacy studies in established murine models of leishmaniasis, malaria, and Chagas disease. Such studies would be designed to determine the ability of PS-O1 to reduce parasite burden, alleviate disease symptoms, and improve survival rates, thereby providing critical data for its preclinical assessment.
Table 1: Reported in vitro Anti-protozoan Activity of this compound
| Target Organism | Pathological Condition | Reference |
|---|---|---|
| Leishmania amazonensis (promastigotes) | Leishmaniasis | researchgate.netird.frnih.gov |
| Plasmodium falciparum (rings, trophozoites, schizonts) | Malaria | researchgate.netird.frnih.gov |
Development of Advanced this compound Derivatives with Enhanced Properties for Pre-clinical Evaluation
The modification of native peptide sequences is a well-established strategy to improve biological activity, stability, and selectivity. For antimicrobial peptides (AMPs), this can involve substitutions with D-amino acids to increase resistance to proteases, or alterations to enhance cationicity and amphipathicity, which are crucial for antimicrobial action. frontiersin.orgnih.gov
Research into this compound has already begun to explore the development of derivatives. ufmg.br Synthetic chemistry approaches have been used to create modified versions of the peptide, including a derivative with an arginine-for-lysine and a glycine-for-alanine substitution (R1G2-phylloseptin-O1) and their corresponding propargylic forms ([Pra1]PS-O1 and R1Pra2-PS-O1). ufmg.br These modifications are intended to investigate and potentially improve structure-related biological properties. ufmg.br
Future preclinical development should focus on creating a new generation of PS-O1 derivatives with enhanced therapeutic profiles. This could involve:
Amino Acid Substitution: Systematically replacing specific amino acids to optimize the peptide's net charge and hydrophobicity, a strategy shown to be effective for other phylloseptins and AMPs. nih.govfrontiersin.org
Glycosylation: The attachment of carbohydrate moieties to the peptide backbone. ufmg.br Glycosylation can improve membrane penetration, increase metabolic stability, and protect against oxidation, representing a promising strategy for enhancing the properties of AMPs. ufmg.br
Lipidation: The covalent attachment of fatty acids to increase the therapeutic index of the peptide. dntb.gov.ua
These advanced derivatives would then undergo rigorous preclinical evaluation to compare their efficacy and properties against the parent PS-O1 molecule.
Table 2: Synthesized Derivatives of this compound for Research
| Derivative Name | Modification | Reference |
|---|---|---|
| R1G2-phylloseptin-O1 | Arginine and Glycine (B1666218) substitutions | ufmg.br |
| [Pra1]PS-O1 | Propargylic derivative of PS-O1 | ufmg.br |
Investigation of Synergistic Interactions with Established Research Compounds
A promising strategy to enhance the effectiveness of antimicrobial agents and combat resistance is the use of combination therapies. nih.gov The synergistic interaction between two different compounds can lead to a more potent effect than either agent used alone. nih.gov This phenomenon has been observed in combinations of different AMPs, such as magainin 2 and PGLa, as well as in combinations of AMPs with conventional antibiotics. frontiersin.orginfezmed.it
To date, the synergistic potential of this compound has not been explored. Future research should investigate the interaction of PS-O1 with established research compounds, including:
Conventional Antibiotics: Combining PS-O1 with antibiotics could potentially restore the efficacy of drugs to which pathogens have developed resistance. The peptide's membrane-permeabilizing action might facilitate the entry of the antibiotic into the bacterial cell.
Other Antimicrobial Peptides: Investigating combinations of PS-O1 with other AMPs that have different mechanisms of action could reveal potent synergistic effects. nih.gov
These studies would be crucial in defining the utility of PS-O1 as part of a combination therapy, a key consideration for its translational potential.
Exploration of Novel Delivery Systems for Enhanced Bioavailability in Research Settings
A significant hurdle in the development of peptide-based therapeutics is their often-poor bioavailability, which can be limited by degradation from proteases and physical barriers in the body. ufmg.brijpsonline.com Advanced drug delivery systems can protect peptides from degradation, improve their solubility, provide targeted delivery, and enable sustained release. frontiersin.orgijpsonline.com
For this compound, future research should focus on formulating the peptide within novel delivery systems to enhance its stability and bioavailability in research models. Potential systems for investigation include:
Nanoparticle Encapsulation: Incorporating PS-O1 into nanoparticles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or dextran (B179266) could protect it from enzymatic degradation and control its release. frontiersin.orgunisi.it
Hydrogels: Formulating PS-O1 into hydrogels could be beneficial for topical applications, providing sustained local delivery. frontiersin.org
Lipid-Based Systems: Encapsulation within liposomes or other lipid-based carriers can improve the pharmacokinetic profile of peptides. frontiersin.org
The development of an effective delivery system is a critical step in overcoming the inherent challenges of peptide-based compounds and moving PS-O1 forward in preclinical studies.
Expansion of Investigational Scope to Unexplored Biological Activities and Pathological Models
The biological activities of phylloseptins are diverse, with different members of the family showing varied effects. researchgate.netird.fr While this compound is primarily noted for its anti-protozoan activity, expanding the scope of investigation to other potential biological functions is a critical direction for future research. researchgate.netird.fr
Other phylloseptins have demonstrated potent broad-spectrum anticancer activities. nih.govresearchgate.net For example, Phylloseptin-PBa1 and -PBa2 are effective against various cancer cell lines. nih.gov Therefore, a logical and important next step is to systematically screen this compound for antiproliferative activity against a panel of human cancer cell lines.
Furthermore, some related peptides have shown unexpected biological functions. Phylloseptin-L2, for instance, exhibits insulin-releasing activity, suggesting a potential role in metabolic regulation. ird.fr This finding opens up an entirely new avenue of research for the phylloseptin family, including PS-O1, in the context of metabolic diseases like diabetes. Additionally, some amphibian AMPs have been found to possess insecticidal properties, indicating a potential application in agriculture. mdpi.com
Future studies should, therefore, adopt a broader screening approach to uncover novel biological activities of this compound beyond its established antimicrobial and anti-protozoan effects, potentially revealing new and unexpected translational opportunities.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Alisporivir |
| BMAP-28 |
| Brevinin |
| Brevinin-1 |
| Brevinin-1GHa |
| Brevinin-1pl |
| Brevinin-1pl-2R |
| Brevinin-1pl-3H |
| Brevinin-1pl-5R |
| Brevinin-1pl-6K |
| Brevinin-2 |
| Budesonide |
| Cecropin |
| Colistin |
| Dc1 |
| Dc1.1 |
| Dc1.2 |
| Dendropsophin 1 |
| Dermaseptin (B158304) |
| Dermaseptin 01 (DS 01) |
| Dermaseptin B2 |
| Dermaseptin S4 |
| Dermaseptin-PS1 |
| Dermaseptin-S4 |
| Desmopressin |
| Dextran |
| DS hypo-01 |
| Esculentin-1a(1-21)NH2 |
| HSP1 (Hylaseptin-1) |
| K4K20S4 |
| K4S4(1-16) |
| K3K4B2 |
| LAH4 |
| LL-37 |
| LyeTx I-b |
| Magainin |
| Magainin 2 |
| Melittin |
| Meropenem |
| Odorranain |
| Oritavancin |
| Palustrin |
| Pexiganan |
| PGLa |
| Phylloseptin-1 (PSN-1) |
| Phylloseptin-2 |
| Phylloseptin-3 |
| Phylloseptin-H1 |
| Phylloseptin-H2 |
| Phylloseptin-H3 |
| Phylloseptin-L1 |
| Phylloseptin-L2 |
| This compound (PS-O1) |
| Phylloseptin-O2 |
| Phylloseptin-PBa1 |
| Phylloseptin-PBa2 |
| Phylloseptin-PBa3 |
| Phylloseptin-PC |
| Phylloseptin-PHa |
| Phylloseptin-PTa |
| Phylloseptin-PV1 (PPV1) |
| Phylloseptin-S1 |
| Phylloseptin-S2 |
| Phylloseptin-S3 |
| Phylloseptin-S4 |
| Phylloseptin-S5 |
| Phylloseptin-S6 |
| Phylloseptin-TO2 |
| Piscidin 1 |
| Piscidin 3 |
| Protegrin-1 |
| Ranatuerin |
| SET-M33 |
| Tachyplesin I |
| Tebuconazole |
| Telvancin |
| Temporin |
| Temporin A |
| Temporin B |
| Triton X-100 |
| Tritrpticin |
Q & A
Q. What systematic review methodologies identify gaps in this compound research?
- Methodological Answer : Use PRISMA guidelines to screen literature across PubMed, Scopus, and EMBASE. Apply inclusion/exclusion criteria (e.g., studies with full-text MIC data, peer-reviewed only). Code data for themes like “mechanism of action” or “resistance development” using NVivo software. Visualize gaps via bibliometric networks (e.g., VOSviewer) .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
